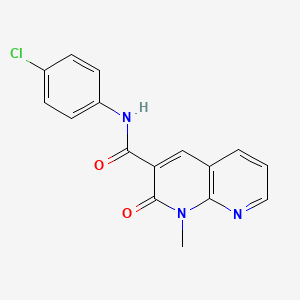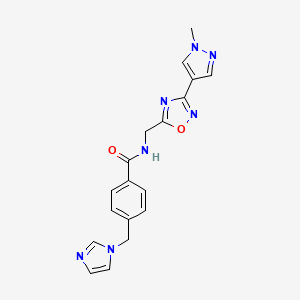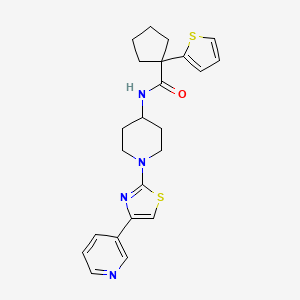![molecular formula C13H14N2O2S B2773046 4-[(4-苯基-1,3-噻唑-2-基)氨基]丁酸 CAS No. 869634-04-8](/img/structure/B2773046.png)
4-[(4-苯基-1,3-噻唑-2-基)氨基]丁酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic Acid” is a compound with the CAS Number: 869634-04-8 . It has a molecular weight of 262.33 . The IUPAC name for this compound is 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid .
Synthesis Analysis
The synthesis of thiazole derivatives, such as “4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic Acid”, often involves the reaction of a compound with thiourea in acetic acid . The reaction is typically refluxed for a certain period, and the resulting thiazoles are crystallized from ethanol .Molecular Structure Analysis
The molecular structure of “4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic Acid” can be represented by the InChI code: 1S/C13H14N2O2S/c16-12(17)7-4-8-14-13-15-11(9-18-13)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,14,15)(H,16,17) .Chemical Reactions Analysis
Thiazoles, the class of compounds to which “4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic Acid” belongs, have been found to exhibit a wide range of biological activities . This suggests that they may participate in a variety of chemical reactions, although specific reactions involving “4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic Acid” are not detailed in the available literature.Physical And Chemical Properties Analysis
“4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic Acid” is a powder that is stored at room temperature . It has a melting point of 155-156°C .科学研究应用
Antimicrobial Activity
Thiazole derivatives, including 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic Acid, exhibit significant antimicrobial properties. These compounds have been investigated for their ability to inhibit the growth of bacteria, fungi, and other microorganisms. Researchers have explored their potential as novel antibiotics or antifungal agents. For instance, sulfazole, a thiazole-based compound, has demonstrated antimicrobial activity .
Anticancer Potential
Thiazoles have attracted attention in cancer research due to their promising anticancer properties. Compounds like tiazofurin, which contains a thiazole moiety, exhibit cytotoxic effects against cancer cells. Researchers continue to explore modifications of thiazole-based structures to enhance their antitumor activity .
Anti-Inflammatory Effects
Studies have evaluated the anti-inflammatory potential of thiazole derivatives, including 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic Acid. In animal models, these compounds have shown inhibition of inflammation, making them relevant for conditions like arthritis and other inflammatory disorders .
Antioxidant Properties
Thiazoles possess antioxidant activity, which is crucial for combating oxidative stress and preventing cellular damage. Researchers have investigated the ability of thiazole-based compounds to scavenge free radicals and protect cells from oxidative harm .
Anti-Alzheimer’s Potential
Although still in early stages, some thiazole derivatives have been explored for their potential in Alzheimer’s disease therapy. These compounds may modulate pathways related to neurodegeneration and cognitive decline .
Antihypertensive Effects
Certain thiazole-containing molecules have demonstrated antihypertensive properties. Researchers investigate their impact on blood pressure regulation and cardiovascular health .
Hepatoprotective Activity
Thiazoles may play a role in protecting liver cells from damage caused by toxins or diseases. Their hepatoprotective effects are of interest in liver-related research .
未来方向
The future directions for research on “4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic Acid” could involve further exploration of its potential biological activities, as suggested by the activities of other thiazole derivatives . Additionally, more detailed studies on its synthesis, chemical reactions, and mechanism of action could also be beneficial.
作用机制
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various targets, leading to different biological outcomes . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been reported to activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .
属性
IUPAC Name |
4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c16-12(17)7-4-8-14-13-15-11(9-18-13)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNKPPYHTUWMSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic Acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6-acetyl-2-(5-bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2772964.png)

![N~1~-benzyl-2-{[1-ethyl-3-methyl-7-oxo-6-(2-thienylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2772967.png)



![4-[(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)sulfonyl]benzenesulfonyl fluoride](/img/structure/B2772975.png)
![N-[cyano(2-methoxyphenyl)methyl]benzo[f]quinoline-5-carboxamide](/img/structure/B2772976.png)

![Methyl (E)-4-[4-[(3aR,6aS)-5-acetyl-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-3-yl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2772980.png)
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(pyridin-2-yl)piperazine](/img/structure/B2772981.png)


